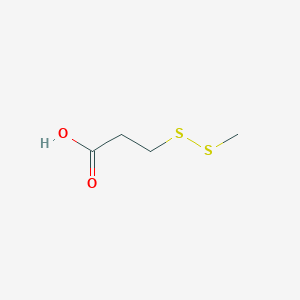

3-(Methyldisulfanyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Methyldisulfanyl)propanoic acid is an organic compound with the molecular formula C4H8O2S2. It is characterized by the presence of a disulfide bond and a carboxylic acid group. This compound is used as an intermediate in various chemical syntheses and has applications in scientific research and industry .

Vorbereitungsmethoden

3-(Methyldisulfanyl)propanoic acid can be synthesized through the reaction of 3-mercaptopropanoic acid with methyl methanethiosulfonate. The reaction is typically carried out in an aqueous solution, cooled in an ice bath, and stirred overnight at room temperature. The product is then extracted with ether and purified by distillation . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

3-(Methyldisulfanyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and catalysts for esterification such as sulfuric acid. Major products formed from these reactions include sulfonic acids, thiols, esters, and amides.

Wissenschaftliche Forschungsanwendungen

3-(Methyldisulfanyl)propanoic acid is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of disulfide bond formation and reduction in proteins.

Medicine: As a precursor in the synthesis of cytotoxic agents used in antibody-drug conjugates.

Industry: In the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(Methyldisulfanyl)propanoic acid involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the structural stability and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and affecting protein function . The molecular targets and pathways involved include thiol-disulfide exchange reactions and redox signaling pathways.

Vergleich Mit ähnlichen Verbindungen

3-(Methyldisulfanyl)propanoic acid can be compared with other similar compounds such as:

3-Mercaptopropanoic acid: Lacks the disulfide bond and has different reactivity.

Methyl methanethiosulfonate: Used as a reagent in the synthesis of this compound.

Propanoic acid: Lacks the sulfur-containing groups and has different chemical properties. The uniqueness of this compound lies in its disulfide bond, which imparts distinct chemical reactivity and applications in various fields.

Biologische Aktivität

3-(Methyldisulfanyl)propanoic acid, a sulfur-containing compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article aims to synthesize current research findings, case studies, and relevant data regarding the biological activity of this compound.

- Chemical Formula : C4H8O2S2

- Molecular Weight : 168.24 g/mol

- IUPAC Name : this compound

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds containing disulfide groups exhibit significant antimicrobial properties. A study highlighted the effectiveness of various sulfur-containing compounds against pathogenic bacteria, suggesting that this compound may similarly inhibit microbial growth due to its structural characteristics .

2. Antioxidant Properties

The presence of sulfur in the compound may contribute to its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

The biological effects of this compound are hypothesized to involve multiple biochemical pathways:

- Modulation of Enzyme Activity : The compound may interact with various enzymes involved in metabolic pathways, potentially altering their activity and influencing cellular processes.

- Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, this compound may reduce oxidative stress within cells.

- Gene Expression Regulation : It may also play a role in modulating gene expression related to stress response and apoptosis .

Case Studies

Several case studies have explored the biological implications of sulfur-containing compounds similar to this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on marine bacteria demonstrated that disulfide compounds could degrade into biologically active metabolites that inhibit bacterial growth. This suggests a potential application for this compound in developing antimicrobial agents .

Case Study 2: Neuroprotective Effects

Research involving related compounds indicated potential neuroprotective effects through the modulation of inflammatory pathways and oxidative stress reduction. These findings support further investigation into the neuroprotective properties of this compound .

Data Summary Table

Eigenschaften

IUPAC Name |

3-(methyldisulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S2/c1-7-8-3-2-4(5)6/h2-3H2,1H3,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYWXMNHUWSLHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.